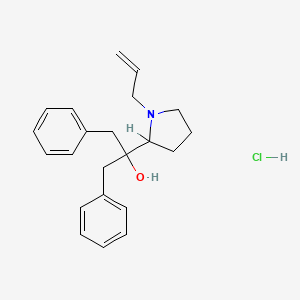
N-Hexadecyloctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyloctadecanamide, also known as C34H69NO, is a long-chain fatty acid amide. This compound is characterized by its unique structure, which consists of a hexadecyl group (C16) and an octadecyl group (C18) linked by an amide bond. It is a white, waxy solid at room temperature and is known for its hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyloctadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with octadecanamine (stearylamine) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyloctadecanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to a more reactive intermediate.
Major Products Formed
Oxidation: Hexadecanoic acid and octadecanoic acid.
Reduction: Hexadecylamine and octadecylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Hexadecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and reactions.
Biology: The compound is studied for its role in biological membranes and its interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Hexadecyloctadecanamide exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
N-Hexadecanamide: Similar structure but with a shorter chain length.
N-Octadecanamide: Similar structure but with a different chain length.
N-Eicosanamide: Longer chain length compared to N-Hexadecyloctadecanamide.
Uniqueness
This compound is unique due to its specific chain length combination, which provides distinct physical and chemical properties. Its ability to integrate into lipid membranes and influence their properties makes it particularly valuable in research related to membrane biology and drug delivery.
Properties
CAS No. |
81126-74-1 |
|---|---|
Molecular Formula |
C34H69NO |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-hexadecyloctadecanamide |
InChI |
InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36) |
InChI Key |
OSPMNGSJOLCRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


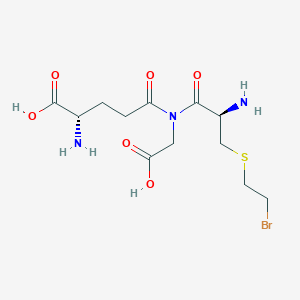
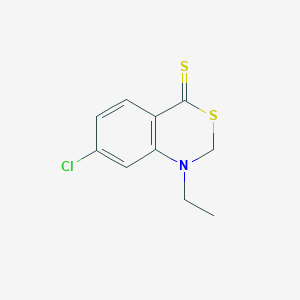
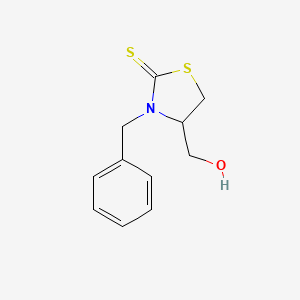
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
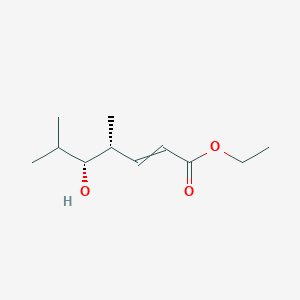
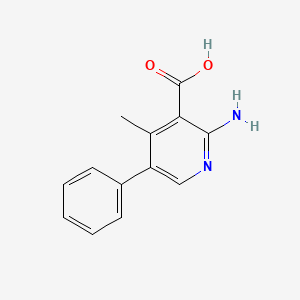
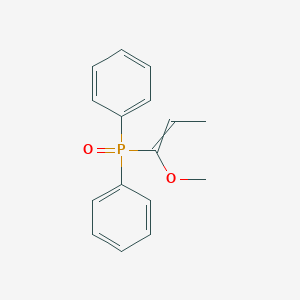

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
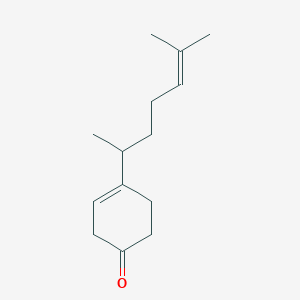

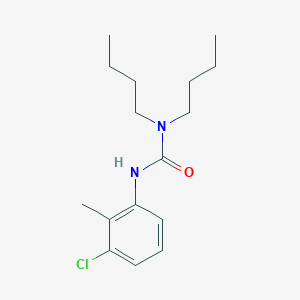
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
